2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)13(15,16)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBUWJSYTABOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687977 | |
| Record name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229627-25-1 | |
| Record name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs 5-bromo-2-chloronicotinic acid and 3-(trifluoromethyl)phenylboronic acid under palladium catalysis. A representative protocol involves:
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)
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Base : K₂CO₃ or NaHCO₃ (2–3 equiv)
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
The boronic acid’s electron-withdrawing trifluoromethyl group enhances reactivity, while the chloro substituent at position 2 remains inert under these conditions. Post-reaction purification via recrystallization or column chromatography yields the target compound with reported efficiencies of 60–75% in small-scale trials.
Key Challenges
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Regioselectivity : Competing coupling at other halogenated positions necessitates careful substrate design.
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Catalyst Loading : High palladium costs drive research into ligand-accelerated systems or nickel-based alternatives.
Solid Superacid-Catalyzed Esterification and Hydrolysis
Adapted from diflufenican synthesis, this two-step approach leverages esterification followed by hydrolysis to access the carboxylic acid functionality.
Step 1: Esterification of 2-Chloronicotinic Acid
2-Chloronicotinic acid reacts with 3-(trifluoromethyl)phenol in toluene using a solid superacid catalyst (e.g., sulfated zirconia). Key parameters:
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Molar Ratio : 1:1 (acid:phenol)
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Solvent : Toluene (1800–2600 mL per mole of acid)
The intermediate 3-(trifluoromethyl)phenyl 2-chloronicotinate is isolated in 85–90% purity via vacuum distillation.
Step 2: Hydrolysis to Carboxylic Acid
The ester undergoes alkaline hydrolysis (e.g., NaOH, ethanol/water) at 60–80°C, yielding the free acid. Post-hydrolysis acidification with HCl precipitates the product, which is filtered and dried to achieve >95% purity .
Advantages
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Scalability : Continuous-flow systems minimize waste.
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Catalyst Reusability : Solid acids reduce process costs.
Friedel-Crafts Acylation
Though less common, Friedel-Crafts acylation offers a route to install acyl groups on aromatic rings. For this compound, 2-chloro-5-acetylpyridine-3-carboxylic acid could react with trifluoromethylbenzene under Lewis acid catalysis (e.g., AlCl₃). However, this method faces challenges:
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Electron Deficiency : The pyridine ring’s electron-withdrawing groups hinder electrophilic substitution.
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Side Reactions : Over-acylation or ring chlorination may occur.
Pilot studies report modest yields (30–40% ) with stringent temperature control (<0°C).
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 60–75 | Pd(PPh₃)₄ | High regioselectivity | Palladium cost |
| Esterification-Hydrolysis | 70–85 | Solid superacid | Scalable, low waste | Multi-step process |
| Friedel-Crafts | 30–40 | AlCl₃ | Direct acylation | Low efficiency, side reactions |
Industrial-Scale Considerations
Large-scale production prioritizes cost-efficiency and sustainability . The esterification-hydrolysis route is favored industrially due to:
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Catalyst Recovery : Solid superacids are filterable and reusable.
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Solvent Recycling : Toluene is distilled and reused, minimizing environmental impact.
Recent advances explore microwave-assisted synthesis to reduce reaction times by 50% and improve yields to >80% .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. Reaction conditions typically involve elevated temperatures and solvents like dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Medicinal Chemistry Applications
a. Neurodegenerative Disorders
Research indicates that 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid may serve as a lead compound in the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit γ-secretase, an enzyme implicated in the formation of amyloid plaques, positions it as a promising candidate for further investigation in neuropharmacology.
b. Antimicrobial and Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses antimicrobial and anti-inflammatory properties. These activities open avenues for its application in treating infections and inflammatory conditions, potentially leading to the development of new antibiotics or anti-inflammatory agents .
c. Interaction Studies
Interaction studies reveal that this compound exhibits selective binding affinity towards specific biological targets, which is crucial for minimizing side effects in therapeutic applications.
Agrochemical Applications
The synthesis of trifluoromethylpyridines, including this compound, has been explored for their potential use in agrochemicals. Their unique properties may enhance the efficacy of pesticides or herbicides by improving their stability and bioavailability in agricultural settings .
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- Alzheimer's Disease Models : In preclinical models, compounds similar to this compound have shown promise in reducing amyloid plaque formation and improving cognitive function.
- Antimicrobial Efficacy : Laboratory tests indicated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a new class of antibiotics.
- Inflammatory Response Modulation : Research has shown that it can modulate inflammatory pathways, providing insights into its potential use in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby reducing pain and inflammation . In agrochemicals, it disrupts essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
- CAS No.: 505084-59-3
- Molecular Formula: C₇H₃ClF₃NO₂
- Molecular Weight : 225.55 g/mol
- Physical Properties : Melting point 173–178°C; solid form; 97% purity (common commercial grade) .
- Structure : Features a pyridine ring substituted with a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) group at position 3 .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research.
Comparison with Structural Analogs
Positional Isomers of Chloro-Trifluoromethyl Nicotinic Acids
Substituent positioning significantly impacts physicochemical properties and reactivity:
| Compound Name | CAS No. | Substituent Positions | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 505084-59-3 | 2-Cl, 5-CF₃, 3-COOH | 173–178 | 225.55 |
| 2-Chloro-4-(trifluoromethyl)nicotinic acid | 280566-45-2 | 2-Cl, 4-CF₃, 3-COOH | Not reported | 225.55 |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | 570391-18-3 | 2-Cl, 6-CF₃, 3-COOH | Not reported | 225.55 |
Key Observations :
- The target compound’s melting point is well-documented, while isomers lack reported data, suggesting differences in crystallinity or stability .
- Positional changes alter electronic effects: the trifluoromethyl group at position 5 (meta to COOH) may influence acidity compared to ortho or para positions.
Functional Group Variations
Replacing the carboxylic acid with other functional groups modifies reactivity and applications:
| Compound Name | CAS No. | Functional Group | Key Applications |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 505084-59-3 | -COOH | Pharmaceutical intermediates |
| 2-Chloro-5-(trifluoromethyl)nicotinaldehyde | 934279-60-4 | -CHO | Building block for heterocycles |
| 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | -CN | Agrochemical synthesis |
Key Observations :
Substituent Effects: Trifluoromethyl vs. Methyl
Comparing -CF₃ with -CH₃ highlights electronic and steric differences:
| Compound Name | CAS No. | Substituent | LogP (Estimated) | Acidity (pKa) |
|---|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | 505084-59-3 | -CF₃ | ~2.5 | ~1.8 (COOH) |
| 2-Chloro-5-methylnicotinic acid | 66909-30-6 | -CH₃ | ~1.2 | ~2.5 (COOH) |
Key Observations :
Reactivity in Suzuki-Miyaura Coupling
The trifluoromethyl group influences cross-coupling efficiency:
- Target Compound : Reacts with [2-chloro-5-(trifluoromethyl)phenyl]boronic acid under optimized conditions (Pd(OAc)₂, KOAc, 110°C) to yield heterocyclic products (64% yield) .
- Analogues : Chloro-methyl derivatives (e.g., 2-Chloro-5-methylnicotinic acid) may require milder conditions due to reduced steric hindrance.
Biological Activity
2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a nicotinic acid backbone with a chloro group at the 2-position and a trifluoromethylphenyl group at the 5-position. This specific arrangement enhances its lipophilicity and biological activity. The trifluoromethyl group is known to improve the stability and efficacy of compounds in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as an agonist for α7 nAChRs, which are implicated in cognitive functions and neuroprotection. Activation of these receptors can enhance synaptic transmission and may have therapeutic implications for cognitive disorders .
- Anti-inflammatory Activity : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results, indicating that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell membrane integrity.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | |
| Antiviral | HIV-1 | 10 (similar compounds) | |
| Anti-inflammatory | RAW 264.7 macrophages | 20 |
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various nicotinic acid derivatives, including this compound. The results indicated that activation of α7 nAChRs led to enhanced synaptic efficiency in hippocampal neurons, suggesting a potential role in treating neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings confirmed that it exhibited considerable activity against both standard and resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key intermediates, such as 2-chloro-5-(trifluoromethyl)nicotinic acid derivatives, are often characterized using HPLC-MS (for purity) and NMR spectroscopy (for structural confirmation). For example, the boronic acid intermediate (3-(methylsulfonyl)-5-(trifluoromethyl)phenyl)boronic acid (CAS not listed) has been utilized in cross-coupling reactions . GC-MS is also recommended for tracking volatile byproducts during synthesis .
Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?
- Methodological Answer : Solubility in polar solvents like DMF or DMSO is typically high due to the carboxylic acid and trifluoromethyl groups. Stability testing under varying pH (e.g., 4–9) and temperatures (4°C to 40°C) is critical. For aqueous solutions, buffering agents (e.g., phosphate buffer) can mitigate hydrolysis. Stability data from analogs like 5-(3',5'-dicarboxylphenyl)nicotinic acid (CAS 1261960-45-5) suggest that refrigeration (<8°C) extends shelf life .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- FT-IR : Confirms the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) shows a distinct singlet at ~120 ppm in ¹³C NMR. Aromatic protons appear as multiplet signals between 7.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₃H₈ClF₃NO₂ requires m/z 316.0154) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry applications?
- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies on analogs like niflumic acid (CAS 4394-00-7) reveal that the -CF₃ group at the 3-position of the phenyl ring increases binding affinity to cyclooxygenase (COX) and TRP channels. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins like COX-2 .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent effects). Standardization steps:
- Use cell-based assays with matched controls (e.g., HEK293 vs. CHO cells).
- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Cross-reference with structurally similar compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide (PubChem CID 121154229), which shows consistent agrochemical activity .
Q. How can this compound be applied in designing metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid moiety acts as a ligand for metal nodes (e.g., Zr⁴⁺, Cu²⁺). For example, 5-(3',5'-dicarboxylphenyl)nicotinic acid (CAS 1261960-45-5) forms MOFs with high surface areas (>1000 m²/g) via solvothermal synthesis (DMF, 120°C). Characterization via PXRD and BET analysis is recommended to confirm porosity and stability .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include controlling regioselectivity during chlorination and minimizing racemization. Solutions:
- Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis.
- Optimize reaction temperature (<60°C) to prevent thermal degradation.
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
